![molecular formula C20H21N3O4 B2356156 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896374-32-6](/img/structure/B2356156.png)
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
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Overview
Description
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a versatile chemical compound with a unique structure that includes both benzamide and phthalazinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves the reaction of 3,4-diethoxybenzoyl chloride with 4-oxo-3H-phthalazin-1-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzamide and phthalazinone moieties can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares a similar phthalazinone moiety but differs in the presence of a fluorine atom and a carboxylic acid group.
1,1-diethoxy-3-methylbutane: Although structurally different, this compound is used in organic synthesis and shares some functional similarities in terms of reactivity.
Uniqueness
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is unique due to its combination of benzamide and phthalazinone moieties, which confer distinct chemical and biological properties. Its versatility in various scientific applications and potential for drug development make it a compound of significant interest.
Biological Activity
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide (CAS No. 896374-32-6) is a compound of significant interest due to its unique structural features that incorporate both benzamide and phthalazinone moieties. This article explores its biological activities, including antimicrobial and anticancer properties, through a review of recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H21N3O4 |
Molecular Weight | 365.40 g/mol |
CAS Number | 896374-32-6 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor functions, leading to diverse biological effects. The specific pathways involved are still under investigation, but initial studies suggest potential interactions with bacterial cell division mechanisms and cancer cell proliferation pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicated that derivatives containing phthalazinone structures exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial potency of several compounds, including this compound. The results showed that this compound was effective against gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin and linezolid in certain tests .
Compound | Activity Against Gram-positive Bacteria | Reference |
---|---|---|
This compound | High | |
Ciprofloxacin | Moderate | |
Linezolid | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Effects
A study focused on the cytotoxic effects of phthalazine derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cancer cell survival .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Properties
IUPAC Name |
3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-10-9-13(11-18(17)27-4-2)19(24)21-12-16-14-7-5-6-8-15(14)20(25)23-22-16/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBOTOBNJBVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.